molecular formula C16H31KO2 B3333570 Potassium palmitate-1,2,3,4-13C4 CAS No. 1173021-82-3

Potassium palmitate-1,2,3,4-13C4

Cat. No.: B3333570
CAS No.: 1173021-82-3
M. Wt: 298.48 g/mol
InChI Key: MQOCIYICOGDBSG-OZGJQOAZSA-M
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Description

Potassium palmitate-1,2,3,4-13C4 is a labeled fatty acid salt where four carbon atoms in the palmitate chain are replaced with the carbon-13 isotope. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as metabolism and lipidomics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium palmitate-1,2,3,4-13C4 can be synthesized by reacting palmitic acid-1,2,3,4-13C4 with potassium hydroxide. The reaction typically occurs in an aqueous or alcoholic solution, where the palmitic acid is neutralized by the potassium hydroxide to form the potassium salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using isotopically labeled palmitic acid. The process is similar to the laboratory synthesis but is scaled up and optimized for higher yields and purity. The isotopic labeling is achieved through the incorporation of carbon-13 during the fatty acid synthesis.

Chemical Reactions Analysis

Types of Reactions

Potassium palmitate-1,2,3,4-13C4 undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of shorter-chain fatty acids and other oxidation products.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol group under specific conditions.

    Substitution: The potassium ion can be replaced by other cations in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various metal salts can be used to replace the potassium ion.

Major Products

    Oxidation: Shorter-chain fatty acids and aldehydes.

    Reduction: Alcohol derivatives of the fatty acid.

    Substitution: Salts with different cations, such as sodium palmitate-1,2,3,4-13C4.

Scientific Research Applications

Potassium palmitate-1,2,3,4-13C4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used in studies involving fatty acid metabolism and lipidomics.

    Biology: Helps in tracing metabolic pathways and understanding lipid metabolism.

    Medicine: Used in clinical studies to investigate metabolic disorders and the role of fatty acids in disease.

    Industry: Employed in the development of isotopically labeled compounds for research and diagnostic purposes.

Mechanism of Action

The mechanism of action of potassium palmitate-1,2,3,4-13C4 involves its incorporation into metabolic pathways where it behaves similarly to non-labeled palmitate. The carbon-13 labeling allows researchers to trace its metabolic fate using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This helps in understanding the molecular targets and pathways involved in fatty acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Potassium palmitate: The non-labeled version of the compound.

    Sodium palmitate-1,2,3,4-13C4: Similar isotopically labeled compound with sodium instead of potassium.

    Palmitic acid-1,2,3,4-13C4: The free acid form of the labeled compound.

Uniqueness

Potassium palmitate-1,2,3,4-13C4 is unique due to its specific isotopic labeling, which allows for detailed metabolic studies. Compared to its non-labeled counterpart, it provides valuable insights into metabolic pathways and the role of fatty acids in various biological processes.

Properties

IUPAC Name

potassium;(1,2,3,4-13C4)hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i13+1,14+1,15+1,16+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOCIYICOGDBSG-OZGJQOAZSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC[13CH2][13CH2][13CH2][13C](=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745757
Record name Potassium (1,2,3,4-~13~C_4_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-82-3
Record name Potassium palmitate-1,2,3,4-13C4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173021823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium (1,2,3,4-~13~C_4_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173021-82-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM PALMITATE-1,2,3,4-C4 C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V399CRK0CF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium palmitate-1,2,3,4-13C4
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Potassium palmitate-1,2,3,4-13C4
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Potassium palmitate-1,2,3,4-13C4
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Potassium palmitate-1,2,3,4-13C4
Reactant of Route 5
Potassium palmitate-1,2,3,4-13C4

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